molecular formula C14H14N2O4S B5836382 N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide

N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide

Cat. No. B5836382
M. Wt: 306.34 g/mol
InChI Key: LSJBXNAULGPXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as FNA, is a compound that has been extensively studied in scientific research due to its potential therapeutic properties. FNA belongs to the class of thioacetamides and has a molecular formula of C15H14N2O4S.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and modulating the immune response.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide in lab experiments is its potential therapeutic properties. N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development. However, one limitation of using N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide. One future direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. Another future direction is to explore its potential use as a drug delivery system, particularly for crossing the blood-brain barrier. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide and to optimize its bioavailability and efficacy.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide involves the reaction of 2-furylmethylamine with 4-nitrobenzyl chloride in the presence of sodium hydride and acetone. The resulting product is then treated with thioacetic acid to obtain N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide.

Scientific Research Applications

N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide has also been studied for its potential use as a drug delivery system and for its ability to cross the blood-brain barrier.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c17-14(15-8-13-2-1-7-20-13)10-21-9-11-3-5-12(6-4-11)16(18)19/h1-7H,8-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJBXNAULGPXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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